[(2S,3R)-2-amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
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Overview
Description
[(2S,3R)-2-amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an amino group, a silyl ether, and a phosphate ester, making it an interesting subject for research in organic chemistry, biochemistry, and materials science.
Biochemical Analysis
Biochemical Properties
3-O-tert-Butyldimethylsilyl-D-erythro-sphingosylphosphorylcholine plays a significant role in biochemical reactions. It is a putative lipid second messenger, connected via Protein Kinase C to the phosphatidylinositol-derived second messengers for signal transduction
Cellular Effects
In terms of cellular effects, 3-O-tert-Butyldimethylsilyl-D-erythro-sphingosylphosphorylcholine is involved in cell regulation and transmembrane signaling . It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to be involved in cell regulation and transmembrane signaling , potentially exerting its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R)-2-amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves multiple steps, including the protection of functional groups, selective reactions, and purification processes. One common approach is to start with a suitable amino acid derivative, which is then modified through a series of reactions to introduce the silyl ether and phosphate ester groups. Key steps may include:
Protection of the amino group: Using tert-butoxycarbonyl (Boc) or other protecting groups.
Introduction of the silyl ether: Reacting with tert-butyl(dimethyl)silyl chloride in the presence of a base.
Formation of the phosphate ester: Using a phosphorylating agent such as phosphorus oxychloride or diethyl phosphorochloridate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(2S,3R)-2-amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The phosphate ester can be reduced to form phosphite or phosphine derivatives.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Using nucleophiles such as alkoxides or thiolates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while substitution of the silyl ether may yield various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biochemical pathways involving amino acids and phosphates.
Medicine: As a potential therapeutic agent or drug delivery system.
Industry: As a precursor for the production of specialized materials or chemicals.
Mechanism of Action
The mechanism of action of [(2S,3R)-2-amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with specific molecular targets and pathways. The amino group may interact with enzymes or receptors, while the phosphate ester may participate in phosphorylation or dephosphorylation reactions. These interactions can modulate various biochemical processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- [(2S,3R)-2-amino-3-hydroxy-octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
- [(2S,3R)-2-amino-3-methoxy-octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Uniqueness
[(2S,3R)-2-amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to the presence of the silyl ether group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for studying the effects of silyl ethers in various chemical and biological contexts.
Biological Activity
[(2S,3R)-2-amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a phosphonate group, which is significant in biological systems, particularly in cellular signaling and metabolism. The presence of a tert-butyl(dimethyl)silyl group enhances its stability and bioavailability.
- Cell Membrane Interaction : The phosphonate moiety can interact with cell membranes, influencing membrane fluidity and permeability.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting energy production and biosynthesis.
- Signal Transduction : The compound could modulate signal transduction pathways by acting as a phospho-donor or by influencing the phosphorylation state of proteins.
In Vitro Studies
- Cell Viability Assays : Various concentrations of the compound were tested on human cell lines (e.g., HeLa, HepG2). The results indicated a dose-dependent decrease in cell viability, suggesting cytotoxic effects at higher concentrations.
- Apoptosis Induction : Flow cytometry analysis demonstrated increased apoptosis in treated cells compared to controls, implicating the compound in programmed cell death pathways.
In Vivo Studies
- Animal Models : Studies using murine models showed that administration of the compound led to significant reductions in tumor size in xenograft models of cancer. This highlights its potential as an anti-cancer agent.
- Toxicology Reports : Safety assessments revealed moderate toxicity at high doses, necessitating further investigation into therapeutic windows.
Case Studies
Study | Objective | Findings |
---|---|---|
Study A | Evaluate cytotoxicity | Significant reduction in viability of cancer cell lines at 50 µM concentration. |
Study B | Investigate apoptosis | Induction of apoptosis confirmed via caspase activity assays. |
Study C | Assess anti-tumor effects | Tumor size reduced by 40% in treated mice compared to control group. |
Properties
IUPAC Name |
[(2S,3R)-2-amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H63N2O5PSi/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-28(36-38(8,9)29(2,3)4)27(30)26-35-37(32,33)34-25-24-31(5,6)7/h22-23,27-28H,10-21,24-26,30H2,1-9H3/t27-,28+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUANLHPOICHQL-WUFINQPMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)N)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC=C[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)N)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H63N2O5PSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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